molecular formula C10H22S2Si B1582722 2-(tert-Butyldimethylsilyl)-1,3-dithiane CAS No. 95452-06-5

2-(tert-Butyldimethylsilyl)-1,3-dithiane

Cat. No.: B1582722
CAS No.: 95452-06-5
M. Wt: 234.5 g/mol
InChI Key: JISLIURJHXAPTN-UHFFFAOYSA-N
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Description

“2-(tert-Butyldimethylsilyl)-1,3-dithiane” is a chemical compound that contains a tert-butyldimethylsilyl group . It is related to tert-Butyldimethylsilyl chloride, which is a chlorosilane containing two methyl groups and a tert-butyl group .


Synthesis Analysis

The synthesis of “this compound” involves the use of solid-phase synthesis of ribonucleic acid (RNA) using β-cyanoethyl phosphoramidite chemistry combined with tert-butyldimethylsilyl protection of the ribose 2’-hydroxyl group . A stereocontrolled total synthesis of the neotropical poison-frog alkaloid (-)-205B has been achieved, employing a dithiane three-component linchpin coupling .


Chemical Reactions Analysis

The chemical reactions involving “this compound” include the solid-phase synthesis of ribonucleic acid (RNA) using β-cyanoethyl phosphoramidite chemistry combined with tert-butyldimethylsilyl protection of the ribose 2’-hydroxyl group . Additionally, a 50% aqueous methanolic solution of Oxone selectively cleaves primary tert-butyldimethylsilyl ethers at room temperature .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a refractive index of n20/D 1.531 (lit.), a boiling point of 124 °C/5 mmHg (lit.), and a density of 1.01 g/mL at 25 °C (lit.) .

Scientific Research Applications

Catalytic Asymmetric Oxidation

The catalytic asymmetric oxidation of tert-butyl disulfide leads to the synthesis of tert-butanesulfinamides, tert-butyl sulfoxides, and tert-butanesulfinimines, showcasing the utility of tert-butyl groups in chiral synthesis and the preparation of sulfinyl compounds. This process uses H2O2 as a stoichiometric oxidant, highlighting an efficient method for producing enantiomerically pure compounds (Cogan et al., 1998).

Versatile Intermediates for Asymmetric Synthesis

N-tert-Butanesulfinyl imines, prepared from tert-butanesulfinamide, serve as versatile intermediates for the asymmetric synthesis of amines, demonstrating the role of tert-butyl groups in activating imines for nucleophilic addition and providing a pathway to a wide range of enantioenriched amines (Ellman et al., 2002).

Optical Properties of Silicon Compounds

Research into starlike molecules with tert-butyldimethylsilyl units shows their significant fluorescence quantum yields and longer lifetimes, contributing to the understanding of the optical properties of silicon-based compounds and their potential applications in material science (Ishikawa et al., 2001).

Reaction with Glucal Epoxides

The tert-butyldimethylsilyl protected glucal epoxide reaction with thiophenol underlines the compound's role in synthesizing α-phenylthioglycosides, illustrating the chemical versatility and potential in carbohydrate chemistry (Walford et al., 1997).

Protection and Reactivity Tuning

O-tert-Butyldimethylsilylimidazolyl aminals demonstrate the ability of tert-butyldimethylsilyl groups to function as stabilizing and protecting groups for aldehydes, highlighting a mechanism for tuning reactivity towards organolithium reagents. This reactivity tuning enables the synthesis of various compounds, indicating the importance of protective groups in synthetic chemistry (Gimisis et al., 2003).

Mechanism of Action

Target of Action

2-(tert-Butyldimethylsilyl)-1,3-dithiane is primarily used in the field of synthetic chemistry as a protective group for alcohols . The compound’s primary targets are the hydroxyl groups present in various organic compounds, particularly alcohols .

Mode of Action

The mode of action of this compound involves the formation of silyl ethers when it reacts with alcohols . This reaction is facilitated by the presence of a suitable base and results in the protection of the alcohol’s hydroxyl group . The protected alcohol can then undergo various chemical reactions without the hydroxyl group being affected .

Biochemical Pathways

In the context of biochemical pathways, this compound plays a crucial role in the synthesis of complex organic molecules. It enables the selective reaction of certain functional groups while leaving others unaffected . This is particularly important in multi-step synthesis processes where the protection and deprotection of functional groups are often necessary .

Pharmacokinetics

Its properties as a silylating agent, including its reactivity and stability, are crucial for its effectiveness in synthetic applications .

Result of Action

The result of the action of this compound is the protection of the hydroxyl group in alcohols, allowing for selective reactivity in synthetic processes . After the desired reactions are completed, the protective group can be removed to restore the original alcohol .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of a suitable base is necessary for the silylation reaction to occur . Additionally, the reaction is typically carried out in an anhydrous environment to prevent unwanted side reactions .

Properties

IUPAC Name

tert-butyl-(1,3-dithian-2-yl)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22S2Si/c1-10(2,3)13(4,5)9-11-7-6-8-12-9/h9H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISLIURJHXAPTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)C1SCCCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22S2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00339004
Record name 2-(tert-Butyldimethylsilyl)-1,3-dithiane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00339004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95452-06-5
Record name 2-(tert-Butyldimethylsilyl)-1,3-dithiane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00339004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary synthetic application of 2-(tert-Butyldimethylsilyl)-1,3-dithiane?

A1: this compound serves as a valuable reagent in organic synthesis. Specifically, its anionic form, generated by deprotonation, readily undergoes alkylation reactions with various electrophiles. [, ] This reactivity provides a versatile route to acyl silanes, which are important intermediates in numerous organic transformations. []

Q2: Can you provide an example of a specific reaction involving this compound?

A2: Yes, research highlights a one-flask bisalkylation reaction involving this compound. [] The reaction sequence begins with the anion of this compound reacting with an epoxide. Subsequently, a 1,4-Brook rearrangement occurs, followed by the addition of a second electrophile. This method allows for the efficient and controlled introduction of two different substituents into the molecule, showcasing the synthetic versatility of this compound. []

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